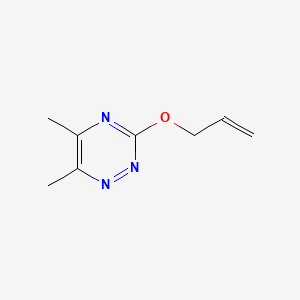![molecular formula C46H28Cl4N6O4 B13804198 N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] CAS No. 12286-58-7](/img/structure/B13804198.png)
N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple aromatic rings, azo groups, and hydroxyl groups, which contribute to its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of 3,3’-dichlorobenzidine with appropriate reagents under controlled conditions.
Azo Coupling: The azo groups are introduced via a diazotization reaction followed by coupling with 2-chlorophenylamine.
Hydroxylation and Carboxamidation: The final steps involve hydroxylation and carboxamidation to introduce the hydroxyl and carboxamide groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dichlorobenzidine: A related compound with similar structural features but different functional groups.
4,4’-Diamino-3,3’-dichlorobiphenyl: Another biphenyl derivative with amino groups instead of azo groups.
2,2’-Dichloro-1,1’-biphenyl: A simpler biphenyl compound with fewer functional groups.
Uniqueness
N,N’-(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] stands out due to its complex structure, which combines multiple functional groups, making it highly versatile and reactive. This uniqueness allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
12286-58-7 |
|---|---|
Molekularformel |
C46H28Cl4N6O4 |
Molekulargewicht |
870.6 g/mol |
IUPAC-Name |
N-[2-chloro-4-[3-chloro-4-[[4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]phenyl]-4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C46H28Cl4N6O4/c47-33-13-5-7-15-39(33)53-55-41-29-11-3-1-9-27(29)21-31(43(41)57)45(59)51-37-19-17-25(23-35(37)49)26-18-20-38(36(50)24-26)52-46(60)32-22-28-10-2-4-12-30(28)42(44(32)58)56-54-40-16-8-6-14-34(40)48/h1-24,57-58H,(H,51,59)(H,52,60) |
InChI-Schlüssel |
XJAFNUYWDPNWST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=CC=C3Cl)O)C(=O)NC4=C(C=C(C=C4)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=CC=CC=C8Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)
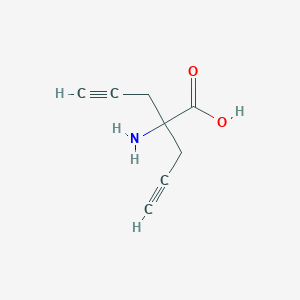


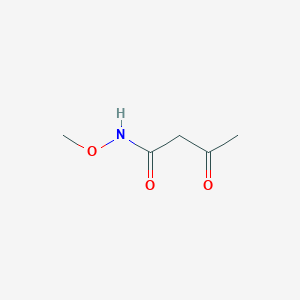
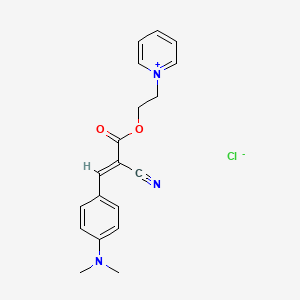
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
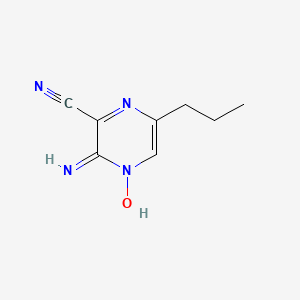
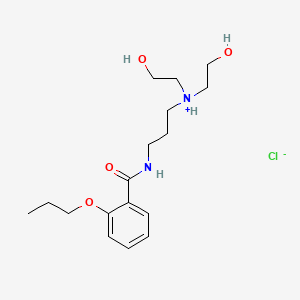

![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)

